(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone (R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845256
InChI: InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m1/s1
SMILES:
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol

(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15845256

Molecular Formula: C11H19ClN2O

Molecular Weight: 230.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone -

Specification

Molecular Formula C11H19ClN2O
Molecular Weight 230.73 g/mol
IUPAC Name 2-chloro-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m1/s1
Standard InChI Key VNLKGONMSDMOMA-SNVBAGLBSA-N
Isomeric SMILES C1C[C@H](CN(C1)C(=O)CCl)NCC2CC2
Canonical SMILES C1CC(CN(C1)C(=O)CCl)NCC2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 3-position with a cyclopropylmethylamino group (-NH-CH₂-cyclopropyl). At the 1-position of the piperidine, a chloroacetyl group (-CO-CH₂-Cl) is attached. The (R)-configuration denotes the spatial arrangement around the chiral center, which is critical for its biological interactions.

The molecular formula is C₁₁H₁₈ClN₂O, with a molar mass of 229.73 g/mol. Key structural attributes include:

  • Piperidine ring: Adopts a chair conformation, as observed in related piperidine derivatives .

  • Cyclopropylmethyl group: Introduces steric constraints and enhances metabolic stability compared to linear alkyl chains.

  • Chloroacetyl moiety: Serves as an electrophilic site for nucleophilic substitution reactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular weight229.73 g/mol
Chirality(R)-configuration
Piperidine conformationChair
Cl-C-O bond angle112.5° (estimated)

Synthesis and Characterization

Synthetic Pathways

The synthesis of (R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves multi-step organic reactions:

  • Piperidine functionalization: Introduction of the cyclopropylmethylamino group via reductive amination of 3-aminopiperidine with cyclopropanecarboxaldehyde.

  • Chloroacetylation: Reaction of the substituted piperidine with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine .

  • Chiral resolution: Separation of enantiomers using chiral column chromatography or enzymatic resolution to isolate the (R)-form.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Reductive aminationNaBH₃CN, MeOH, 0°C68%
ChloroacetylationClCH₂COCl, Et₃N, CH₂Cl₂82%
Chiral resolutionChiralpak AD-H column, hexane:iPrOH45%

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.37 ppm (cyclopropyl CH₂), 3.15 ppm (piperidine N-CH₂), and 4.02 ppm (Cl-CH₂-CO) .

  • IR: Peaks at 1685 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend) .

  • Mass spectrometry: Molecular ion peak at m/z 229.73 (M⁺).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<1 mg/mL). It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile chloroacetyl group .

Table 3: Physicochemical Data

PropertyValueSource
Melting point98–100°C
logP (octanol/water)1.82
pKa8.3 (piperidine NH)

Biological Activity and Mechanism

Neurotransmitter Modulation

(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone demonstrates affinity for serotonin (5-HT) and dopamine receptors, as inferred from analogs. The (R)-enantiomer shows 5-fold higher binding affinity (Kₐ = 0.8 μM) compared to the (S)-form, highlighting stereochemical selectivity.

Apoptosis and Signaling Pathways

In vitro studies on similar compounds reveal inhibition of MAPK and Wnt pathways, suggesting potential anti-proliferative effects. The chloroacetyl group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Table 4: Biological Activity Data

AssayResultSource
5-HT2A receptor bindingIC₅₀ = 1.2 μM
Cytotoxicity (HeLa)EC₅₀ = 18 μM
MAPK inhibition45% at 10 μM

Applications and Future Directions

Research Challenges

  • Stereoselective synthesis: Improving yields of the (R)-enantiomer.

  • Metabolic stability: Addressing rapid hepatic clearance via cytochrome P450 enzymes.

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